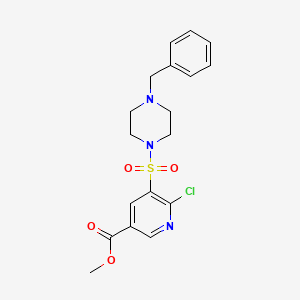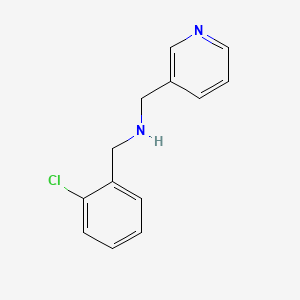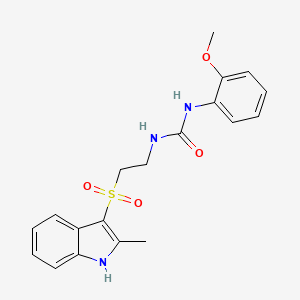
1-(2-methoxyphenyl)-3-(2-((2-methyl-1H-indol-3-yl)sulfonyl)ethyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-methoxyphenyl)-3-(2-((2-methyl-1H-indol-3-yl)sulfonyl)ethyl)urea, also known as MI-77301, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in cancer treatment. MI-77301 is a potent and selective inhibitor of the p53-MDM2 interaction, which is a critical pathway for cancer cell survival and proliferation.
Aplicaciones Científicas De Investigación
Biomarkers of Environmental Exposure
Urinary Methoxyphenols as Biomarkers of Woodsmoke Exposure : This study evaluated urinary methoxyphenols for their potential as biomarkers for woodsmoke exposure. The research found that several methoxyphenols had measurable pre-exposure levels and increased significantly after exposure to woodsmoke, suggesting their utility in assessing exposure to environmental pollutants (Dills et al., 2006).
Occupational Health Monitoring
Urinary Methoxyacetic Acid as an Indicator of Exposure : This investigation determined the utility of methoxyacetic acid (MAA) in urine as a biomarker for exposure to ethylene glycol dimethyl ether, indicating the significance of monitoring specific urinary metabolites in occupational health (Yokota et al., 2005).
Toxicology and Metabolism Studies
Indoxyl Sulfate in Uremic Serum : This study quantified indoxyl sulfate in uremic serum and explored its implications for patients undergoing chronic hemodialysis. The findings underscore the relevance of understanding compound metabolism and interactions within the human body, particularly in disease contexts (Niwa et al., 1988).
Pharmacogenetics
Genetic Variability in Drug Metabolism : Research on the genotypes of carcinogen-activating enzymes, specifically phenol sulfotransferase SULT1A1 and arylamine N-acetyltransferase NAT2, highlights the influence of genetic variability on the metabolism of carcinogenic compounds. This area of study is crucial for personalized medicine and understanding individual risks related to chemical exposures (Ozawa et al., 2002).
Chronic Kidney Disease Biomarkers
Uremic Toxins and Kidney Disease : The accumulation of specific solutes like indoxyl sulfate and p-cresyl sulfate, which are metabolites produced by the body and influenced by the gut microbiome, has been linked to the progression of chronic kidney disease. Understanding these metabolic pathways can inform the treatment and management of kidney disease (Wu et al., 2010).
Propiedades
IUPAC Name |
1-(2-methoxyphenyl)-3-[2-[(2-methyl-1H-indol-3-yl)sulfonyl]ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O4S/c1-13-18(14-7-3-4-8-15(14)21-13)27(24,25)12-11-20-19(23)22-16-9-5-6-10-17(16)26-2/h3-10,21H,11-12H2,1-2H3,(H2,20,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQIUFKWSJOJHDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)S(=O)(=O)CCNC(=O)NC3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

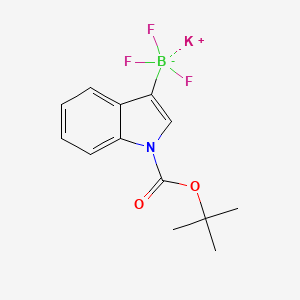
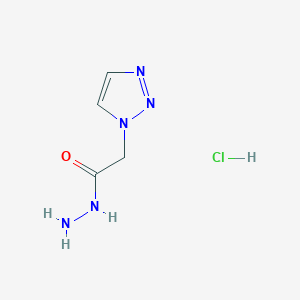
![4-[2-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenoxy]-3-fluorobenzonitrile](/img/structure/B2767259.png)
![4-cyano-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2767260.png)
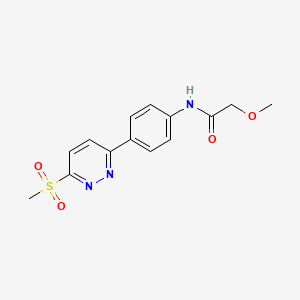
![(Z)-N-(3-allyl-6-bromobenzo[d]thiazol-2(3H)-ylidene)-3,4,5-trimethoxybenzamide](/img/structure/B2767263.png)
![2-Chloro-N-[2-cyclopentyl-2-(dimethylsulfamoylamino)ethyl]propanamide](/img/structure/B2767265.png)
![Indolin-1-yl(6-(4-methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)methanone](/img/structure/B2767266.png)
![2-[(1,5-Dimethylpyrazol-4-yl)-[(4-fluorophenyl)methyl]amino]ethanesulfonyl fluoride](/img/structure/B2767271.png)
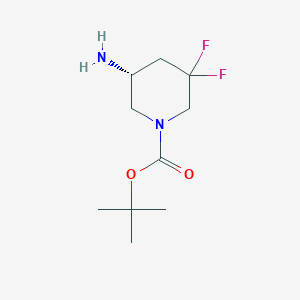
![9,9-Difluoro-1,4-dioxaspiro[4.6]undecan-8-one](/img/structure/B2767275.png)
![(E)-4-((2-(2-(benzo[d]thiazol-2-ylthio)acetyl)hydrazono)methyl)-2-methoxyphenyl 2-(2,4-dioxothiazolidin-5-yl)acetate](/img/structure/B2767276.png)
